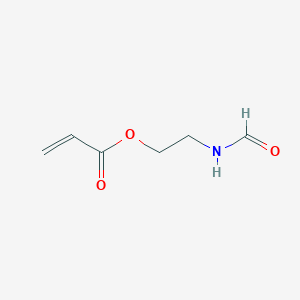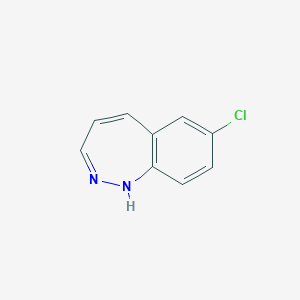
7-Chloro-1H-1,2-benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-1H-1,2-benzodiazepine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their wide range of pharmacological activities, particularly in the central nervous system. This compound, like other benzodiazepines, is characterized by a fusion of a benzene ring and a diazepine ring, with a chlorine atom at the 7th position. Benzodiazepines are commonly used for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-1,2-benzodiazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of parachloroaniline with paratoluensulfonyl chloride under alkaline conditions to protect the amino groups. This is followed by coupling with ethyl 4-bromobutyrate, hydrolysis, and acidification. The resulting compound is then subjected to Friedel-Crafts acylation to achieve intramolecular cyclization, ultimately yielding this compound .
Industrial Production Methods: Industrial production of benzodiazepines, including this compound, often employs continuous flow chemistry. This method allows for efficient and scalable synthesis by combining various reaction steps into a continuous process. For instance, the flow synthesis of diazepam, a related benzodiazepine, involves acylation followed by intramolecular cyclization .
化学反応の分析
Types of Reactions: 7-Chloro-1H-1,2-benzodiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzodiazepine ring.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
科学的研究の応用
7-Chloro-1H-1,2-benzodiazepine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various benzodiazepine derivatives.
Biology: It is used to study the effects of benzodiazepines on biological systems, particularly the central nervous system.
Medicine: Benzodiazepines, including this compound, are used in the development of anxiolytic, sedative, and anticonvulsant drugs.
Industry: The compound is used in the pharmaceutical industry for the production of therapeutic agents
作用機序
The mechanism of action of 7-Chloro-1H-1,2-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor. Benzodiazepines enhance the effect of GABA, an inhibitory neurotransmitter, by increasing the frequency of chloride channel openings. This results in hyperpolarization of the neuronal membrane, making neurons less excitable and producing a calming effect .
類似化合物との比較
- Chlordiazepoxide
- Diazepam
- Oxazepam
- Nitrazepam
- Lormetazepam
Comparison: 7-Chloro-1H-1,2-benzodiazepine shares a similar core structure with these compounds but differs in the specific substituents attached to the benzodiazepine ring. These differences can influence the pharmacological properties and therapeutic applications of each compound. For example, diazepam is widely used for its anxiolytic and muscle relaxant properties, while nitrazepam is primarily used as a hypnotic .
特性
CAS番号 |
59065-97-3 |
|---|---|
分子式 |
C9H7ClN2 |
分子量 |
178.62 g/mol |
IUPAC名 |
7-chloro-1H-1,2-benzodiazepine |
InChI |
InChI=1S/C9H7ClN2/c10-8-3-4-9-7(6-8)2-1-5-11-12-9/h1-6,12H |
InChIキー |
YOFINTQUFDULBP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)Cl)NN=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



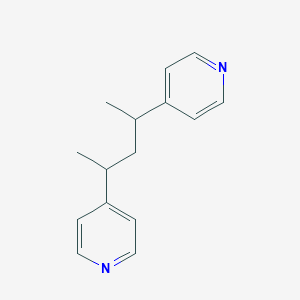

![{[(5-Methyl-2H-tetrazol-2-yl)methyl]sulfanyl}acetyl chloride](/img/structure/B14619629.png)

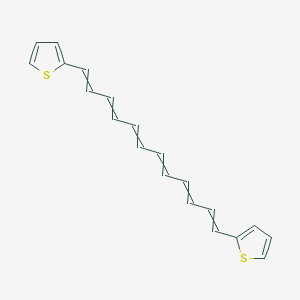
![Ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14619635.png)
![2-Butenoic acid, 3-[(1,3-dihydroxy-2-naphthalenyl)thio]-, ethyl ester, (Z)-](/img/structure/B14619638.png)
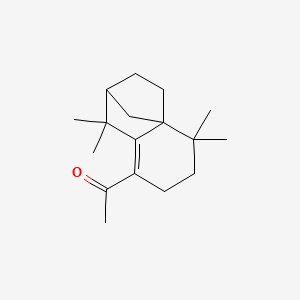
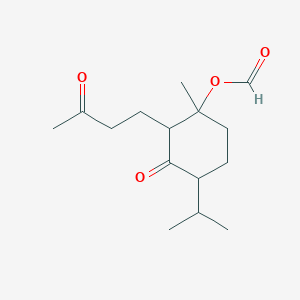
![4-[(4-Methoxyphenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14619652.png)

![1H-Pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl-](/img/structure/B14619674.png)
